![molecular formula C9H13Cl3N4 B2692318 [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride CAS No. 2377033-58-2](/img/structure/B2692318.png)
[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride” is a chemical compound with the CAS Number: 2377033-58-2 . It has a molecular weight of 283.59 and its IUPAC name is (3-(1H-pyrazol-3-yl)pyridin-4-yl)methanamine trihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4.3ClH/c10-5-7-1-3-11-6-8(7)9-2-4-12-13-9;;;/h1-4,6H,5,10H2,(H,12,13);3*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 283.59 .Wissenschaftliche Forschungsanwendungen
- A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones and isoniazid in acetic acid. These compounds were screened for antimicrobial activity, and most of them exhibited good activity comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing a methoxy group showed high antimicrobial efficacy .
- While specific data on EN300-7460200’s antileishmanial and antimalarial properties are not directly available, molecular docking studies can provide insights into its potential interactions with relevant biological targets .
- The structure-activity relationship (SAR) study of related pyrazoline derivatives revealed that certain compounds, including those with electron-donating (e.g., OMe) and electron-withdrawing (e.g., CF3) groups, exhibited promising cytotoxic activity. These findings suggest that EN300-7460200 may also possess cytotoxic potential .
- EN300-7460200’s chemical structure consists of a pyridine ring attached to a pyrazole moiety. Analytical techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry have been used to establish its structure .
- Isoniazid, a prodrug used in tuberculosis treatment, is transformed into active metabolites (isonicotinic acid, isonicotinamide, and isonicotinaldehyde) by the KatG enzyme on the surface of Mycobacterium tuberculosis. EN300-7460200’s structural similarity to isoniazid may warrant further investigation into its potential role in tuberculosis therapy .
Antimicrobial Activity
Antileishmanial and Antimalarial Evaluation
Cytotoxic Activity
Chemical Structure and Spectroscopic Characterization
Isoniazid Metabolism and Tuberculosis Treatment
Other Potential Activities
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride” are not available, research into similar compounds continues to be an active area of study . These studies could potentially provide insights into the properties and applications of “[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride”.
Eigenschaften
IUPAC Name |
[3-(1H-pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.3ClH/c10-5-7-1-3-11-6-8(7)9-2-4-12-13-9;;;/h1-4,6H,5,10H2,(H,12,13);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQRZRPYHGLDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)C2=CC=NN2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.